molecular formula C9H11IN2O3 B11788536 Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate

Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate

Cat. No.: B11788536
M. Wt: 322.10 g/mol
InChI Key: MTOVMZHIIBGOFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism by which Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison: Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate stands out due to its unique combination of reactivity and selectivity. While similar compounds like 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde and Methyl 4-iodo-1H-pyrrole-2-carboxylate share some structural features, they differ in their functional groups and overall reactivity. This uniqueness makes this compound particularly valuable in specific research and industrial applications .

Biological Activity

Methyl 3-(4-iodo-1H-pyrrole-2-carboxamido)propanoate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrrole ring substituted with iodine and a carboxamide group, which may influence its pharmacological properties. The molecular formula is C₉H₁₁N₂O₂I, with a molecular weight of approximately 280.09 g/mol. The following sections delve into the biological activity, structure-activity relationships, and relevant studies concerning this compound.

Chemical Structure and Properties

The compound's structure includes:

  • Pyrrole Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Iodine Substitution : The presence of iodine at the 4-position enhances the compound's biological interactions.
  • Carboxamide Group : This functional group is known to improve solubility and potentially enhance biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₉H₁₁N₂O₂I
Molecular Weight280.09 g/mol
Functional GroupsPyrrole, Carboxamide
Iodine Position4-position on the pyrrole ring

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, particularly in the context of antimicrobial and anticancer activities. Pyrrole derivatives have been associated with diverse biological effects due to their ability to interact with various biological targets.

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, particularly against drug-resistant strains of bacteria. For instance, studies on related pyrrole derivatives have shown effective inhibition of Mycobacterium tuberculosis through targeting specific enzymes involved in cell wall biosynthesis .
  • Anticancer Potential : Pyrrole derivatives are increasingly being explored for their anticancer activities. Research has indicated that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Study on Antimicrobial Activity

A study evaluating the efficacy of pyrrole derivatives against M. smegmatis (a model organism for M. tuberculosis) found that specific substitutions on the pyrrole ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity, suggesting that this compound could be a candidate for further investigation in this area .

Study on Anticancer Activity

In another study focusing on pyrrole-based compounds, researchers reported that certain derivatives showed promising results in inducing apoptosis in cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications at the carboxamide position could lead to increased cytotoxic effects . This highlights the potential for this compound to be developed as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Electron-withdrawing Groups : Enhancing activity against bacterial strains.
  • Substituents on the Carboxamide : Modifications can lead to improved cytotoxicity against cancer cells.

Table 2: Summary of Biological Activities and Findings

Activity TypeObservations
AntimicrobialEffective against drug-resistant bacteria
AnticancerInduces apoptosis in cancer cells
SAR InsightsElectron-withdrawing groups enhance activity

Properties

Molecular Formula

C9H11IN2O3

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 3-[(4-iodo-1H-pyrrole-2-carbonyl)amino]propanoate

InChI

InChI=1S/C9H11IN2O3/c1-15-8(13)2-3-11-9(14)7-4-6(10)5-12-7/h4-5,12H,2-3H2,1H3,(H,11,14)

InChI Key

MTOVMZHIIBGOFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=CN1)I

Origin of Product

United States

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